Boiling Point & Volatility: Quantified Advantage for High-Temperature Flavor Retention
3,5-Diisobutyl-1,2,4-trithiolane exhibits a boiling point of 314–316 °C at atmospheric pressure, enabling retention during frying and roasting processes typically conducted at 160–200 °C [1]. In contrast, the widely studied dimethyl analog (3,5-dimethyl-1,2,4-trithiolane) boils at only 43–45 °C under vacuum (0.70 mmHg) [2], corresponding to substantial evaporative loss under standard cooking conditions. This ~270 °C differential in boiling range directly correlates with superior thermal persistence of the diisobutyl derivative in fried and roasted food matrices.
| Evidence Dimension | Boiling Point (atmospheric vs. vacuum) |
|---|---|
| Target Compound Data | 314–316 °C @ 760 mmHg |
| Comparator Or Baseline | 3,5-Dimethyl-1,2,4-trithiolane: 43–45 °C @ 0.70 mmHg |
| Quantified Difference | ~270 °C higher boiling point for the diisobutyl analog |
| Conditions | Target: estimated at 760 mmHg (FlavScents); Comparator: measured at 0.70 mmHg (The Good Scents Company / PubChem) |
Why This Matters
For flavor formulators targeting high-heat food applications (frying, roasting, baking), the diisobutyl analog's significantly lower volatility ensures that roasted-bacon notes are retained in the final product rather than lost during thermal processing.
- [1] FlavScents Library. 3,5-diisobutyl-1,2,4-trithiolane – Boiling Point and Solubility. View Source
- [2] PubChem. 3,5-Dimethyl-1,2,4-trithiolane (CID 32033) – Boiling Point. View Source
